

An In-depth Technical Guide to 5-Fluorosalicylaldehyde (CAS 347-54-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Fluorosalicylaldehyde

Cat. No.: B1225495

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluorosalicylaldehyde, with the CAS number 347-54-6, is a fluorinated aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique electronic properties, conferred by the fluorine substituent, make it a valuable precursor for the development of a wide range of compounds with significant applications in medicinal chemistry, materials science, and analytical chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of **5-Fluorosalicylaldehyde**, with a focus on its role in the development of novel therapeutic agents and advanced functional materials. Detailed experimental protocols for its synthesis and the synthesis of its derivatives are provided, along with a summary of its known biological activities and its utility in the creation of fluorescent probes.

Chemical and Physical Properties

5-Fluorosalicylaldehyde, also known as 5-Fluoro-2-hydroxybenzaldehyde, is a white to off-white crystalline solid at room temperature. The presence of the electron-withdrawing fluorine atom at the 5-position of the salicylaldehyde scaffold influences the reactivity of both the aldehyde and hydroxyl groups.

Property	Value	Reference
CAS Number	347-54-6	[1]
Molecular Formula	C ₇ H ₅ FO ₂	[1] [2]
Molecular Weight	140.11 g/mol	[1] [2]
Appearance	White to orange to green powder to crystal	[3]
Melting Point	82-85 °C	
Boiling Point	56 °C at 1 mmHg	[3]
SMILES	O=Cc1cc(F)ccc1O	
InChI Key	FDUBQNUDZOGOFE-UHFFFAOYSA-N	[2]

Synthesis of 5-Fluorosalicylaldehyde

The synthesis of **5-Fluorosalicylaldehyde** can be achieved through the formylation of 4-fluorophenol. Two common methods for this transformation are the Reimer-Tiemann reaction and the Duff reaction.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of a phenol by reaction with chloroform in a basic solution.[\[4\]](#)[\[5\]](#) The reaction proceeds through the formation of a dichlorocarbene intermediate.

Experimental Protocol: Synthesis of **5-Fluorosalicylaldehyde** via Reimer-Tiemann Reaction (General Procedure)

Disclaimer: This is a general protocol and may require optimization.

- Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-fluorophenol in a suitable solvent such as ethanol.

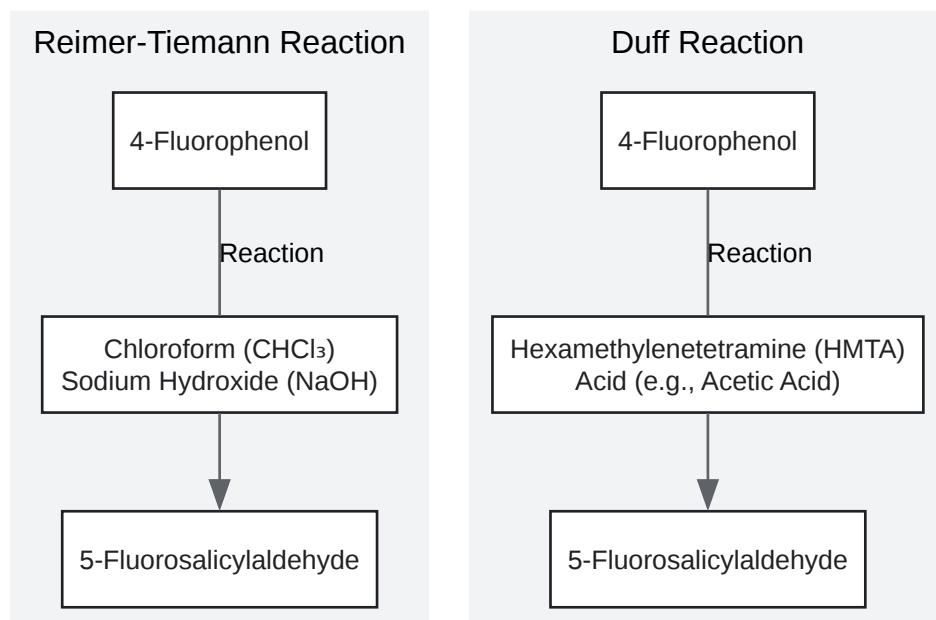
- Base Addition: Add a concentrated aqueous solution of sodium hydroxide to the flask with vigorous stirring.
- Reaction Initiation: Heat the mixture to 60-70°C.
- Chloroform Addition: Add chloroform dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature and vigorous stirring. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
- Reaction Completion: After the addition of chloroform is complete, continue to stir the reaction mixture at 60-70°C for an additional 2-3 hours.
- Work-up: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is acidic.
- Extraction: Extract the product into a suitable organic solvent such as diethyl ether or dichloromethane.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield **5-Fluorosalicylaldehyde**.

Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, typically acetic acid or trifluoroacetic acid.^{[6][7]} This method is also effective for the ortho-formylation of phenols.

Experimental Protocol: Synthesis of **5-Fluorosalicylaldehyde** via an Improved Duff Reaction^[8]

Disclaimer: This protocol is based on a patent and may require optimization for laboratory scale.


- Reactant Mixture: In a 250ml three-necked flask equipped with a stirrer and reflux condenser, combine p-fluorophenol (9.50g, 0.085mol), hexamethylenetetramine (HMT,

20.5g, 0.15mol), acetic acid (30ml), and acetic anhydride (15ml).

- Heating and Reaction: Stir the mixture for 1 hour and then heat to 110°C. Add paraformaldehyde (2.55g, 0.085mol) and increase the temperature to 130-140°C. Maintain the reaction at this temperature for 3 hours.[8]
- Hydrolysis: Cool the reaction mixture to 105°C and add a mixture of water (100ml) and sulfuric acid (16ml).[8] Reflux the mixture for 30 minutes.
- Work-up and Extraction: After cooling, perform a steam distillation for 30 minutes. Extract the distillate with ethyl acetate (4 x 100ml).[8]
- Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The residue can be recrystallized from ethyl acetate to yield white needles of **5-fluorosalicylaldehyde** (yield: 55%; mp 83-85°C).[8]

Synthesis Workflow Diagram

Synthesis of 5-Fluorosalicylaldehyde

[Click to download full resolution via product page](#)

Caption: General synthetic routes to **5-Fluorosalicylaldehyde**.

Applications in Drug Discovery and Development

5-Fluorosalicylaldehyde is a valuable starting material for the synthesis of a variety of biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidates.

Anticancer Activity

While direct cytotoxicity data for **5-Fluorosalicylaldehyde** is not extensively published, its derivatives, particularly hydrazones and Schiff bases, have demonstrated significant anticancer activity. For instance, 5-bromosalicylaldehyde-derived hydrazones have shown high activity against T-cell leukemic (SKW-3) and myeloid (HL-60) cell lines, with IC_{50} values in the low micromolar range (3.02–3.14 μ mol/L).^[9] Similarly, 5-methoxysalicylaldehyde hydrazones are effective against the MCF-7 breast cancer cell line with IC_{50} values ranging from 0.91 to 3.54 μ mol/L.^[9] These findings suggest that derivatives of **5-Fluorosalicylaldehyde** could also exhibit potent anticancer properties.

Compound Class	Cell Line	IC_{50} (μ M)	Reference
5-Bromosalicylaldehyde Hydrazones	SKW-3, HL-60	3.02 - 3.14	[9]
5-Methoxysalicylaldehyde Hydrazones	MCF-7	0.91 - 3.54	[9]

Anti-inflammatory Activity

Salicylaldehyde derivatives are known to possess anti-inflammatory properties. While specific in vitro anti-inflammatory data for **5-Fluorosalicylaldehyde** is limited in the readily available literature, studies on related compounds provide a strong rationale for its investigation in this area. For example, copper(II) complexes of **5-Fluorosalicylaldehyde** have been shown to

exhibit significant radical scavenging activity, which is a key mechanism in combating inflammation.[10] The DPPH and ABTS radical scavenging assays are standard in vitro methods to screen for anti-inflammatory potential.[11][12][13]

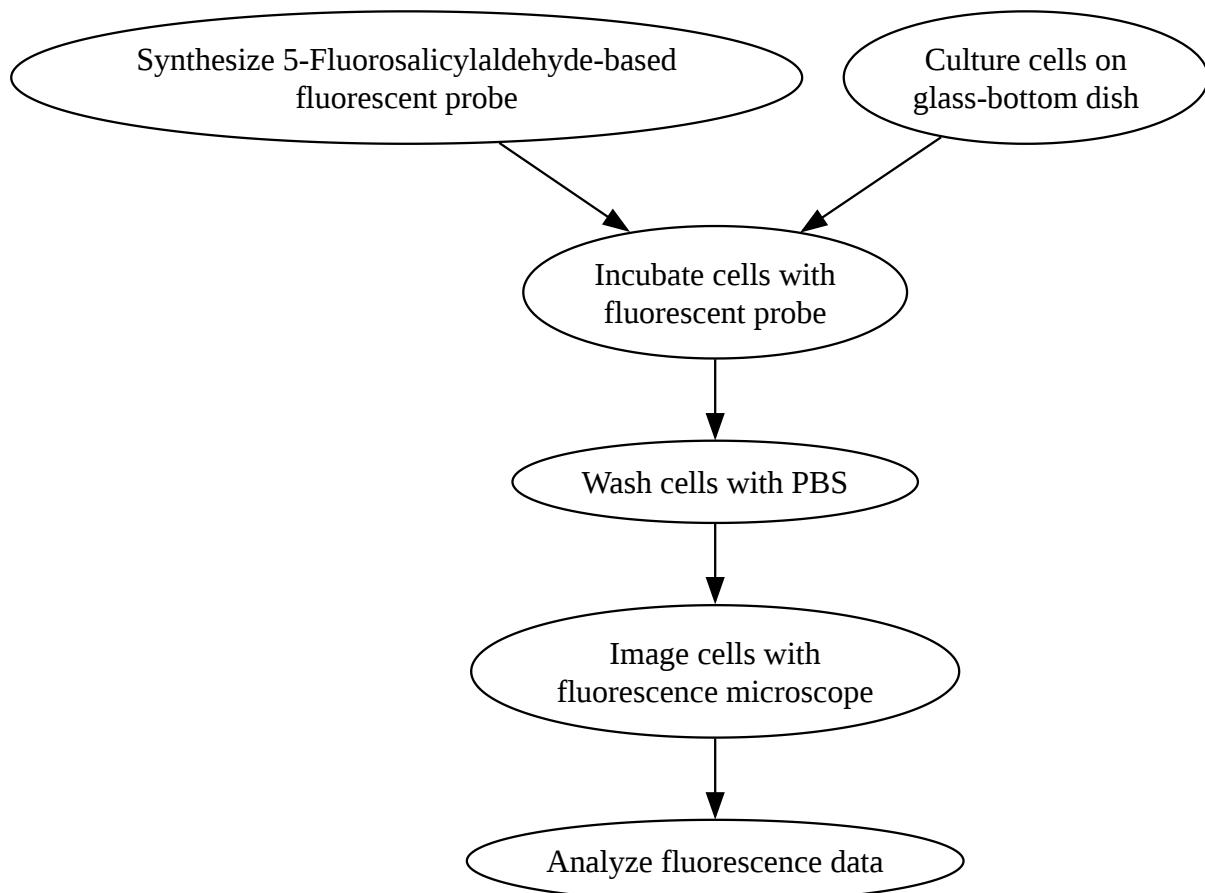
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay (General Procedure)

Disclaimer: This is a general protocol and may require optimization.

- Cell Culture: Culture RAW 264.7 murine macrophage cells in a 96-well plate at a suitable density and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of **5-Fluorosalicylaldehyde** for 1 hour.
- Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 μ g/mL) to induce the production of nitric oxide and incubate for 24 hours.
- Nitrite Measurement: Measure the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
- Data Analysis: Calculate the percentage of NO inhibition by comparing the absorbance of the treated cells with that of the LPS-stimulated control cells. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the NO production.

Neurological Disorders

Derivatives of salicylaldehydes are being investigated for their potential in treating neurological disorders. One key target is acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease.[14] Studies have shown that fluorinated aldehydes and ketones can act as potent inhibitors of acetylcholinesterase.[15] For example, N,N,N,-trimethylammonium-m-trifluoroacetophenone is a time-dependent inhibitor of eel acetylcholinesterase with a concentration for 50% inactivation of 1.3×10^{-8} M after 30 minutes of exposure.[15] This suggests that **5-Fluorosalicylaldehyde** and its derivatives are promising candidates for the development of novel AChE inhibitors.


Application as Fluorescent Probes

5-Fluorosalicylaldehyde is an excellent precursor for the synthesis of Schiff base fluorescent probes. These probes can be designed to selectively detect metal ions or to image biological processes within living cells. The fluorescence properties of these probes often change upon binding to the target analyte, leading to a "turn-on" or "turn-off" fluorescence response.

Experimental Protocol: Live-Cell Imaging with a Salicylaldehyde-based Fluorescent Probe (General Procedure)[16][17]

Disclaimer: This is a general protocol and may require optimization.

- Probe Synthesis: Synthesize a Schiff base fluorescent probe by condensing **5-Fluorosalicylaldehyde** with a suitable amine-containing fluorophore.
- Cell Culture: Culture the desired cell line (e.g., MCF-7) on glass-bottom dishes suitable for fluorescence microscopy.
- Probe Loading: Incubate the cells with a solution of the fluorescent probe in cell culture medium for a specific duration (e.g., 30 minutes) to allow for cellular uptake.
- Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any excess, unbound probe.
- Imaging: Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific probe.
- Analyte Addition (Optional): To observe the probe's response to a specific analyte (e.g., a metal ion), the cells can be treated with the analyte before or after probe loading, and imaged again to observe changes in fluorescence.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]

- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 8. CN102557902A - Preparation method for 5-fluorosalicylaldehyde - Google Patents [patents.google.com]
- 9. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidation of in-vitro anti-inflammatory bioactive compounds isolated from *Jatropha curcas* L. plant root - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKK β Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Fluorinated aldehydes and ketones acting as quasi-substrate inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A simple salicylaldehyde-based fluorescent “turn-on” probe for selective detection of Zn²⁺ in water solution and its application in live cell imaging - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Fluorosalicylaldehyde (CAS 347-54-6)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1225495#5-fluorosalicylaldehyde-cas-number-347-54-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com